2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Description
2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is a derivative of the imidazo[1,2-a]pyridine scaffold, a structural motif prevalent in pharmaceuticals such as zolpidem, a non-benzodiazepine hypnotic. The compound features a carboxylic acid group substituted with a hydroxyl moiety at the α-position, distinguishing it from related analogs like zolpidem, which contains an N,N-dimethyl acetamide group . The compound is likely synthesized via oxidation or hydrolysis of intermediates such as 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)-2-oxoacetic acid, as described in synthetic protocols .
Properties
IUPAC Name |
2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-3-6-12(7-4-10)14-15(16(20)17(21)22)19-9-11(2)5-8-13(19)18-14/h3-9,16,20H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIKSBZMTWJGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146660 | |
| Record name | α-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294857-70-8 | |
| Record name | α-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294857-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxy[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods
General Synthetic Route
The preparation of this compound typically involves three main stages:
Detailed Stepwise Preparation
Step A: Synthesis of 3-(N,N-dimethylaminomethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
- Starting from 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a Mannich-type reaction is performed using dimethylamine and formaldehyde in glacial acetic acid.
- Reaction conditions are typically maintained at 25°C for 4 hours, followed by pH adjustment using sodium hydroxide to precipitate the intermediate.
- This step yields the 3-(N,N-dimethylaminomethyl) derivative, which is crucial for subsequent alkylation.
Step B: Formation of Quaternary Halide Salt and Cyanide Substitution
- The 3-(N,N-dimethylaminomethyl) compound is reacted with an alkyl halide (e.g., methyl iodide, methyl bromide) to form a quaternary ammonium halide salt.
- This intermediate is then treated with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) to substitute the quaternary ammonium group with a nitrile, yielding 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile.
- This step is often conducted in situ without isolation of intermediates to reduce hazardous handling and improve process efficiency.
- Suitable solvents include alcohols (C1-C4), chlorinated solvents such as dichloromethane, chloroform, and mixtures thereof.
- Reaction temperatures range between 30°C and 100°C, with preferred ranges of 60-90°C.
Step C: Hydrolysis of the Nitrile to the Acetic Acid
- The nitrile intermediate undergoes hydrolysis in the presence of a mineral acid mixture (typically sulfuric acid and hydrochloric acid) in aqueous medium.
- The reaction is performed at elevated temperatures between 80°C and 120°C, preferably 90-105°C.
- After completion, the reaction mixture is cooled, and the pH is adjusted to 3.0-5.0 to precipitate the target 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid.
- The solid is then filtered, washed, and dried to yield the product with high purity (>99% by HPLC).
- This hydrolysis method is an improvement over previous base hydrolysis methods, providing better yield and purity while being industrially feasible.
Process Optimization and Industrial Feasibility
Solvent and Reagent Selection
- Alcohol solvents (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and mixtures are preferred due to ease of evaporation and recovery, reducing costs.
- Alkali metal cyanides such as sodium cyanide and potassium cyanide are used carefully to minimize hazardous handling.
- The use of mineral acid mixtures (sulfuric and hydrochloric acid) for hydrolysis is favored for improved reaction rates and product quality.
Purification and Yield
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|
| Mannich Reaction | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, dimethylamine, formaldehyde | Glacial acetic acid | 25 | 4 hours stirring, pH adjustment with NaOH |
| Quaternary Salt Formation | Alkyl halide (methyl iodide, bromide) | Alcohols (C1-C4), chlorinated solvents | 30-100 (60-90 preferred) | In situ, no isolation of intermediate |
| Cyanide Substitution | Alkali metal cyanide (NaCN, KCN) | Same as above | 30-100 (60-90 preferred) | Hazardous intermediate handled in situ |
| Hydrolysis of Nitrile | Mineral acid mixture (H2SO4 + HCl) | Water | 80-120 (90-105 preferred) | Acid hydrolysis, pH adjusted post-reaction |
| Purification | Recrystallization from acetone | Acetone | 55-60 | Vacuum drying at 56-60°C |
Research Perspectives and Comparative Analysis
- The acid hydrolysis method using mineral acids offers superior yield and purity compared to base hydrolysis methods, with better industrial applicability due to milder work-up and less hazardous waste.
- In situ reaction sequences reduce the number of isolation steps, lowering costs and environmental impact.
- The choice of solvents and reaction conditions is optimized to balance reaction efficiency, safety, and cost-effectiveness.
- These methods are supported by multiple patent filings and peer-reviewed publications, confirming their robustness and reproducibility.
Chemical Reactions Analysis
Hydrolysis of Precursor Nitriles to Form the Acetic Acid Moiety
The compound is primarily synthesized via hydrolysis of its nitrile precursor, [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-acetonitrile. This reaction is critical for generating the acetic acid group.
Reaction Conditions
This hydrolysis proceeds through acid-catalyzed nucleophilic attack on the nitrile group, forming the corresponding carboxylic acid. The reaction's efficiency depends on prolonged heating and precise pH control .
Halogenation and Nucleophilic Substitution for Amide Formation
The acetic acid derivative undergoes halogenation followed by condensation with dimethylamine to form Zolpidem, a sedative-hypnotic drug.
Reaction Pathway
-
Halogenation :
-
Amidation :
Key Observations
-
The halogenation step converts the carboxylic acid to an acyl chloride, enabling nucleophilic substitution.
-
In situ reactions minimize intermediate isolation, improving safety and yield .
Esterification Reactions
While direct esterification of this compound is not explicitly documented in the provided sources, its acetic acid group is theoretically reactive toward alcohols under acid catalysis. For example:
Theoretical Reaction
Potential Applications
-
Prodrug synthesis via ester derivatives.
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Enhancing lipid solubility for improved bioavailability.
Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine Core
The electron-rich imidazo[1,2-a]pyridine ring may undergo electrophilic substitution, though experimental evidence is limited in the reviewed sources. Theoretical reactivity includes:
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Nitration : At the 5- or 8-position due to electron-donating methyl groups.
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Sulfonation : Directed by the heterocyclic nitrogen atoms.
Comparative Analysis of Reaction Methodologies
Degradation and Stability Considerations
As a Zolpidem synthesis intermediate (CAS 189005-44-5) , the compound’s stability under varying pH and temperature conditions impacts its shelf life:
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Acidic Conditions : Risk of decarboxylation.
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Alkaline Conditions : Potential ester hydrolysis if derivatized.
Scientific Research Applications
2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound, like zolpidem, act as selective agonists for GABA-A receptors, mediating synaptic GABA-ergic signaling . This interaction leads to various pharmacological effects, including sedative and hypnotic actions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The imidazo[1,2-a]pyridine core is conserved across all analogs, with variations in substituents at the 2- and 3-positions dictating pharmacological and physicochemical properties. Key analogs include:
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)
- Structure : N,N-dimethyl acetamide group at the 3-position.
- Pharmacology: Binds selectively to GABA-A receptors (α1 subunit), inducing sedation and hypnosis .
- Metabolism: Primarily metabolized by CYP3A4, with minor contributions from CYP2C9 and CYP2C19 .
- Physicochemical Properties : LogP ~1.8 (estimated), molecular weight 307.4 g/mol .
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic Acid
- Structure : Carboxylic acid group at the 3-position (CAS 189005-44-5) .
- Role : Intermediate in zolpidem synthesis; increased polarity (PSA ~54.68) compared to zolpidem due to the acid group .
2-Keto Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetamide)
- Structure : Oxo group replaces the hydroxyl in the target compound .
- Properties : LogP 2.889, molecular weight 321.15 g/mol; a metabolite with altered receptor affinity .
2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic Acid
Comparative Data Table
*Estimated based on structural analogs.
Pharmacological and Metabolic Differences
- Target Compound vs. Zolpidem : The hydroxyl and carboxylic acid groups increase polarity, reducing blood-brain barrier penetration compared to zolpidem’s lipophilic acetamide . This likely limits CNS activity but may enhance renal clearance.
- Metabolism : Unlike zolpidem (CYP3A4-dependent), the target compound’s acid group may favor direct excretion or conjugation, reducing drug-drug interaction risks .
Biological Activity
2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid (CAS No. 189005-44-5) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.32 g/mol
- Structure : The compound features a complex imidazo[1,2-a]pyridine structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in key cellular processes:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, particularly through the modulation of cytokine release (e.g., TNF-alpha). This is relevant for conditions characterized by chronic inflammation .
- Kinase Inhibition : Similar compounds have been shown to inhibit key protein kinases such as p38 MAPK and VEGFR-2, which are crucial in cancer progression and inflammatory responses .
Biological Activity Data
The following table summarizes the biological activities reported for 2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid and related compounds:
Case Studies
Several studies have focused on the biological evaluation of compounds related to 2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid:
- Study on Anticancer Properties :
- Inflammatory Response Modulation :
- Molecular Docking Studies :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid?
- Methodology : The compound is synthesized via condensation reactions starting from 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives. For example, reacting aldehyde precursors with amines or acetamide derivatives in glacial acetic acid yields Schiff bases or acetamide analogs, which can be further functionalized . Multi-step protocols involving bromination, amidoxime formation, and hydrogenation in acetic acid are also reported for structurally related imidazo[1,2-a]pyridine derivatives .
- Key Steps :
- Bromination of acetylfuran intermediates (e.g., using N-bromosuccinimide).
- Formation of bis-O-acetoxyamidoxime intermediates.
- Hydrogenation under acidic conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Primary Methods :
- 1H/13C NMR : Assigning aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 2.0–3.5 ppm) to confirm regiochemistry .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for distinguishing positional isomers .
- FT-IR : Identification of carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations (C=N stretch ~1600 cm⁻¹) .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives structurally similar to this compound?
- Reported Activities :
- Antimicrobial : Schiff base analogs of imidazo[1,2-a]pyridines show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Neuropharmacological : Zolpidem analogs (sharing the imidazo[1,2-a]pyridine core) exhibit GABA_A receptor modulation and antioxidant effects, as shown in DFT studies .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing impurities?
- Strategies :
- Reagent Optimization : Use of anhydrous glacial acetic acid as a solvent reduces side reactions (e.g., hydrolysis of intermediates) .
- Catalysis : Transition metal catalysts (e.g., Pd/C) improve hydrogenation efficiency in multi-step syntheses .
- Chromatographic Purification : Reverse-phase HPLC resolves closely related impurities (e.g., methyl positional isomers) .
Q. What computational approaches are validated for predicting the antioxidant activity of this compound?
- DFT Modeling :
- Calculate HOMO-LUMO gaps to assess electron-donating capacity (lower gaps correlate with radical scavenging).
- Simulate bond dissociation energies (BDE) for phenolic O–H groups to predict hydrogen atom transfer efficiency .
Q. How can structure-activity relationships (SAR) guide modifications to enhance bioavailability?
- Key SAR Insights :
- Lipophilicity : Substituents like methylphenyl groups improve blood-brain barrier penetration, as seen in Zolpidem analogs .
- Hydrogen Bonding : The carboxylic acid group enhances solubility but may reduce membrane permeability; ester prodrugs (e.g., methyl esters) can mitigate this .
- Experimental Design :
- Synthesize analogs with varying substituents (e.g., halogenation at position 6 of the pyridine ring).
- Evaluate logP and Caco-2 permeability assays .
Q. How should contradictory spectral data (e.g., 13C NMR shifts) be resolved during structural elucidation?
- Case Example : Discrepancies in sp² carbon assignments (δ 110–158 ppm) for imidazo[1,2-a]pyridine derivatives may arise from tautomerism or solvent effects.
- Resolution :
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Compare experimental data with computed chemical shifts (DFT-NMR) .
Q. What strategies are effective in analyzing and removing pharmaceutical impurities in this compound?
- Impurity Profiling :
- HPLC-MS : Identify byproducts (e.g., methyl ester derivatives from incomplete hydrolysis) .
- Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to detect acid-catalyzed hydrolysis products .
- Mitigation : Use recrystallization in ethanol/water mixtures to remove polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
